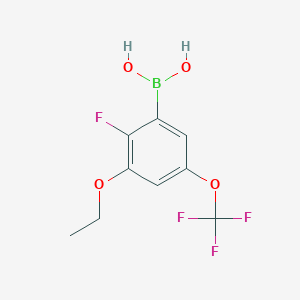

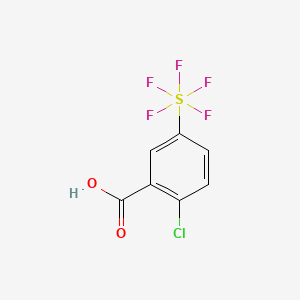

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

“3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has been studied for its physicochemical, structural, antimicrobial, and spectroscopic properties . It is commonly used in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of boronic acids, including “this compound”, is a fairly recent development in medicinal chemistry . The use of boron in the design of drugs has been reported over the last decade .Molecular Structure Analysis

This compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of a substituent, with the ortho isomer being the least acidic . Further studies on the chemical reactions of this compound are needed for a comprehensive understanding.Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.97 . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect .Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids, carbohydrates, and small molecules. This compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been used in the synthesis of bioactive compounds, such as peptides and proteins.

Wirkmechanismus

Target of Action

The primary target of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of new organic compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is a versatile compound that is relatively easy to synthesize and can be used in a variety of laboratory experiments. Its unique properties make it a valuable tool for organic synthesis and biochemistry. However, this compound is a relatively new compound and its effects on biological systems are still being studied. As such, there is still a lack of data regarding its safety and efficacy.

Zukünftige Richtungen

The potential applications of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid are vast and its use in scientific research is likely to continue to expand in the future. Further research is needed to better understand its biochemical and physiological effects and to determine its potential therapeutic applications. Additionally, this compound could be used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other bioactive molecules. Finally, this compound could be used as a tool to modify the structure of proteins and other bioactive molecules, which could lead to the development of new and improved drugs.

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMKFPYPKBZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

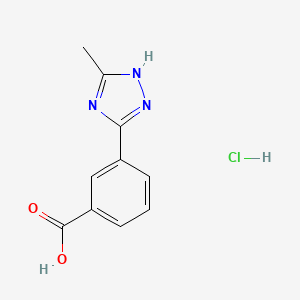

B(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

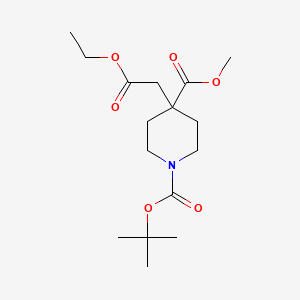

![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)

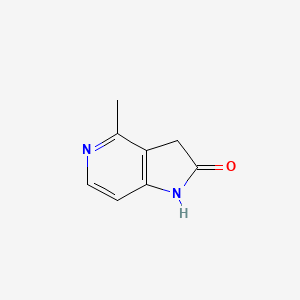

![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)